Cas no 2228086-24-4 (2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid)
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid
- EN300-1923094
- 2228086-24-4
-
- Inchi: 1S/C9H10BrNO4/c10-5-3-1-2-4(7(5)12)8(13)6(11)9(14)15/h1-3,6,8,12-13H,11H2,(H,14,15)
- InChI Key: RONBERHHULCJLP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1O)C(C(C(=O)O)N)O
Computed Properties
- Exact Mass: 274.97932g/mol
- Monoisotopic Mass: 274.97932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 104Ų
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1923094-0.05g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1923094-0.1g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1923094-0.25g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1923094-0.5g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1923094-1.0g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1923094-2.5g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 2.5g |
$2379.0 | 2023-09-17 | ||
| Enamine | EN300-1923094-5.0g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1923094-10.0g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1923094-1g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 1g |
$1214.0 | 2023-09-17 | ||
| Enamine | EN300-1923094-5g |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid |
2228086-24-4 | 5g |
$3520.0 | 2023-09-17 |
2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid
Research Brief on 2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid (CAS: 2228086-24-4)
The compound 2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid (CAS: 2228086-24-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated hydroxyphenyl and hydroxypropanoic acid moieties, exhibits promising biological activities, particularly in the context of enzyme inhibition and antimicrobial applications. Recent studies have explored its potential as a scaffold for drug development, leveraging its structural features for targeted therapeutic interventions.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid on bacterial enzymes involved in cell wall synthesis. The researchers employed molecular docking and kinetic assays to demonstrate its high affinity for penicillin-binding proteins (PBPs), suggesting its potential as a novel antibiotic candidate. The compound's bromine substitution was found to enhance its binding efficiency, a finding that could inform future structure-activity relationship (SAR) studies.
Further research has highlighted the compound's role in modulating oxidative stress pathways. A preprint article on bioRxiv (2024) reported that 2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid exhibits potent antioxidant properties in neuronal cell lines, reducing reactive oxygen species (ROS) levels by 40% at micromolar concentrations. This positions the compound as a potential therapeutic agent for neurodegenerative diseases, though in vivo validation remains pending.
Synthetic accessibility has also been a focus of recent investigations. A patent application (WO2023/154672) describes an optimized three-step synthesis of 2228086-24-4 with an overall yield of 68%, addressing previous challenges in stereocontrol during the hydroxypropanoic acid formation. This methodological advancement could facilitate larger-scale production for preclinical studies.
Despite these promising developments, challenges remain in understanding the compound's pharmacokinetic profile. Preliminary ADMET studies indicate moderate plasma protein binding (75-80%) but highlight the need for structural modifications to improve oral bioavailability, currently estimated at 15-20% in rodent models. Researchers are exploring prodrug strategies to overcome this limitation while maintaining the compound's biological activity.
The growing body of research on 2-amino-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoic acid underscores its multifaceted potential in drug discovery. Future directions likely include combination therapy studies with existing antimicrobials and expanded investigations into its anti-inflammatory properties, as suggested by its structural similarity to known COX-2 inhibitors. The compound's unique chemical fingerprint (2228086-24-4) continues to serve as a valuable identifier in tracking these emerging research developments across databases and literature.
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